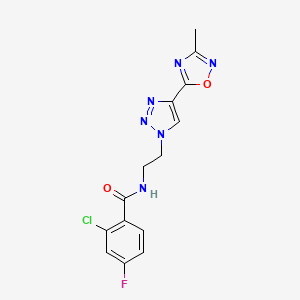

2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN6O2/c1-8-18-14(24-20-8)12-7-22(21-19-12)5-4-17-13(23)10-3-2-9(16)6-11(10)15/h2-3,6-7H,4-5H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALQXVYFMUCHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the oxadiazole ring: : This is achieved through cyclization reactions using hydrazides and nitrile oxides under acidic or basic conditions.

Synthesis of the triazole ring:

Benzamide formation: : The final benzamide moiety is prepared by reacting the intermediate compounds with benzoyl chloride or a similar benzoylating agent under appropriate conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. Continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like crystallization and chromatography are employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially on the oxadiazole and triazole rings, forming various oxidized derivatives.

Reduction: : Reduction reactions might target the chloro and fluoro substituents on the benzamide, leading to dehalogenation.

Substitution: : Nucleophilic substitution reactions can replace the chloro and fluoro groups with other nucleophiles like amines, thiols, or alcohols.

Common Reagents and Conditions

Oxidation: : Common reagents include peroxides and metal oxides under acidic or basic conditions.

Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: : Strong nucleophiles like sodium amide, thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modified versions of the parent compound with different substituents replacing the chloro and fluoro groups.

Scientific Research Applications

Anticancer Activity

Recent studies highlight the effectiveness of oxadiazole derivatives in inhibiting cancer cell proliferation. Compounds similar to 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide have shown promising results in various cancer models:

- Mechanism of Action : The oxadiazole ring enhances the interaction with biological targets involved in cancer progression. For instance, derivatives have been reported to inhibit thymidine phosphorylase and other key enzymes linked to tumor growth .

- Case Studies : In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). For example, a related compound showed an IC50 value of 0.48 µM against MCF-7 breast cancer cells .

Antimicrobial Properties

The triazole component in the compound has been linked to antifungal and antibacterial activities. Research indicates that triazole derivatives can disrupt fungal cell wall synthesis and exhibit broad-spectrum antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:

| Structural Feature | Activity Implication |

|---|---|

| Oxadiazole Ring | Enhances anticancer activity |

| Triazole Moiety | Contributes to antimicrobial properties |

| Chlorine and Fluorine Substituents | Modulate lipophilicity and bioavailability |

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the oxadiazole ring through cyclization reactions.

- Coupling reactions to introduce the triazole moiety.

- Final modifications to achieve the desired benzamide structure.

These synthetic strategies are crucial for producing analogs with improved pharmacological profiles.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide exerts its effects generally involves interactions with specific molecular targets. These interactions can affect biochemical pathways by:

Binding to enzyme active sites: : Inhibiting or modulating enzyme activity.

Interacting with receptors: : Modulating cellular signaling pathways.

Incorporation into biological macromolecules: : Affecting their structure and function.

Comparison with Similar Compounds

Substituent and Heterocyclic Moieties

The table below compares key structural features and properties with the closely related compound N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():

Physicochemical and Crystallographic Properties

- Crystal Packing : The analog forms centrosymmetric dimers via N–H···N hydrogen bonds and stabilizes through C–H···F/O interactions . In contrast, the target compound’s flexible ethyl linker and bulkier heterocycles may reduce crystalline order or favor alternative packing motifs.

- Solubility : The triazole and oxadiazole rings in the target compound could improve aqueous solubility compared to the thiazole-containing analog, though chloro/fluoro substituents may counterbalance this effect.

Biological Activity

The compound 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzamide core.

- A triazole ring.

- An oxadiazole moiety.

This combination suggests potential for diverse biological interactions, particularly in areas such as cancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The 1,3,4-oxadiazole scaffold is known to interact with various biological targets involved in cancer progression. The compound under investigation has been linked to:

- Inhibition of tumor cell proliferation : It has shown promising results in vitro against several cancer cell lines.

- Mechanism of action : It may act by inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell survival and proliferation .

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. The incorporation of the triazole ring enhances the compound's ability to disrupt microbial cell functions. Preliminary data suggest:

- Broad-spectrum activity : Effective against various bacterial strains and fungi.

- Mechanisms : Likely involves interference with cell wall synthesis and metabolic pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related oxadiazole compounds against the MCF-7 breast cancer cell line. The results indicated that specific structural modifications enhanced cytotoxicity. For instance:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15.63 | 5 |

| Compound B | 12.34 | 8 |

These findings highlight the importance of structural optimization in enhancing biological activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. The results showed:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | 18 | 64 µg/mL |

| Compound D | 22 | 32 µg/mL |

This underscores the potential of oxadiazole derivatives as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components. Key observations include:

- Fluorine Substitution : Enhances lipophilicity and cellular uptake.

- Oxadiazole and Triazole Moieties : Critical for interaction with biological targets.

Research indicates that modifications can lead to significant changes in potency and selectivity against specific cancer types or microbial strains .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide, and what critical parameters influence yield?

The synthesis involves multi-step reactions, starting with cyclization of the oxadiazole and triazole rings. Key steps include:

- Oxadiazole formation : Cyclization of acylhydrazides with nitriles under reflux with acetic acid as a catalyst .

- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole-ethyl linker to the benzamide core .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Purification : Recrystallization or column chromatography ensures >95% purity . Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios (1:1.2 for benzamide to triazole intermediates) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluoro and chloro groups at C2 and C4 on the benzamide) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHClFNO) .

- X-ray crystallography : Resolve conformational details of the oxadiazole-triazole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cellular models?

Contradictions may arise from assay conditions (e.g., cell line variability, serum concentrations) or off-target effects. Strategies include:

- Orthogonal assays : Compare SPR-based binding affinity with cellular viability assays (e.g., MTT) to distinguish target-specific vs. cytotoxic effects .

- Meta-analysis : Standardize data using Z-score normalization and apply machine learning to identify confounding variables .

- Proteomic profiling : Identify off-target interactions via affinity pull-down assays .

Q. What functional groups in this compound are critical for structure-activity relationships (SAR) in kinase inhibition?

Key pharmacophores include:

- Oxadiazole-triazole core : Acts as a hydrogen-bond acceptor, critical for ATP-binding pocket interactions .

- Chloro-fluoro substitution : Enhances lipophilicity and membrane permeability (ClogP ~3.2) .

- Ethyl linker : Balances rigidity and flexibility for optimal target engagement . Advanced SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing Cl with Br) and assessing IC shifts in kinase inhibition assays .

Q. What experimental designs are recommended for assessing this compound’s stability under physiological conditions?

Stability protocols include:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Metabolic stability : Use liver microsomes to quantify half-life (t) and identify major metabolites via LC-MS/MS .

- Photostability : Expose to UV-Vis light (300–800 nm) and track changes in absorbance spectra .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Integrate:

- Molecular dynamics (MD) simulations : Predict binding modes to targets like PARP-1 or EGFR .

- ADMET prediction tools : Estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition risks .

- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications on binding free energy .

Methodological Considerations

Q. What strategies mitigate side reactions during triazole-ethyl linker synthesis?

- Catalyst optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to suppress Cu(II)-mediated oxidation .

- Temperature control : Maintain reactions at 25–40°C to avoid azide decomposition .

- In-situ monitoring : Track reaction progress via FT-IR for azide peak (2100 cm) disappearance .

Q. How should researchers validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Confirm compound-induced thermal stabilization of the target protein .

- Knockdown/knockout models : Compare activity in wild-type vs. CRISPR-edited cells lacking the target .

Data Analysis and Reporting

Q. What statistical models are appropriate for analyzing dose-response data from high-throughput screens?

Q. How can researchers address batch-to-batch variability in compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.